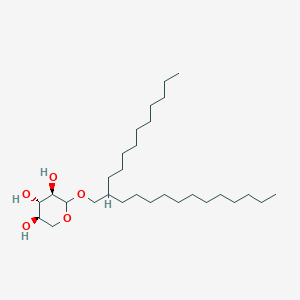

2-Decyltetradecyl-D-xylopyranoside

Description

Evolution of Glycolipid Research within Carbohydrate Chemistry

The study of glycolipids emerged in the early 20th century with the initial isolation and characterization of these molecules from biological sources. bldpharm.com These compounds are integral components of cell membranes in both prokaryotic and eukaryotic cells. biordf.net Early research focused on elucidating their basic structures, revealing a complex diversity based on their carbohydrate and lipid components. saneron-ccel.com

As analytical techniques became more sophisticated, the focus of glycolipid research expanded from structural identification to functional analysis. Scientists discovered that glycolipids are not merely structural elements but play active and crucial roles in a multitude of biological processes. bldpharm.com They are now recognized as key players in cell-to-cell communication, acting as receptors and ligands for signaling molecules. bldpharm.com Furthermore, they are vital for maintaining membrane structure and fluidity, often forming specialized microdomains known as lipid rafts that are critical hubs for cell signaling and molecular trafficking. bldpharm.com This evolution has cemented glycolipid research as a cornerstone of carbohydrate chemistry and cell biology, with ongoing investigations into their roles in immune responses and disease. bldpharm.com

Distinctive Characteristics of Xylopyranoside Derivatives in Biochemical Research

Xylopyranoside derivatives, characterized by a xylose sugar ring, possess unique features that make them subjects of intense biochemical investigation. D-xylose is the primary constituent of hemicellulose, making it the second most abundant polysaccharide in nature. synthose.comcogerbio.com However, in mammalian cells, D-xylose is comparatively rare, found specifically in the linkage region of proteoglycans, which are critical macromolecules for cellular function and the extracellular matrix. synthose.comcogerbio.com

This unique biological context is exploited by researchers. Synthetic β-xylopyranosides can act as primers for the biosynthesis of glycosaminoglycan (GAG) chains, which are key components of proteoglycans. synthose.comnih.gov By initiating GAG synthesis, these derivatives can influence processes important for dermal function, such as the formation of the collagen network and maintaining the integrity of the skin's extracellular matrix. nih.gov For instance, certain C-xylopyranoside derivatives have been specifically designed to mimic natural β-xylosides to stimulate GAG production. nih.govanagnostics.com Beyond this, xylopyranoside derivatives have found applications as enzyme inhibitors and are valuable as biodegradable, non-toxic surfactants. synthose.comnih.govnih.gov Their ability to form liquid crystals is another property under investigation. nih.govnih.gov

Current Paradigms and Emerging Frontiers in 2-Decyltetradecyl-D-xylopyranoside Investigations

The primary application of this compound in current research is as a nonionic detergent. Its molecular structure, combining a polar xylose head with a bulky, non-polar 2-decyltetradecyl tail, makes it highly effective at solubilizing and stabilizing membrane proteins for structural and functional studies. This is a critical function in biochemistry and molecular biology, as it allows for the investigation of proteins that are otherwise inaccessible within the lipid bilayer.

An emerging and significant frontier for this compound is its application in advanced drug delivery systems. Researchers are utilizing this compound to fabricate lipid nanoparticles and other nanostructures for the targeted delivery of drugs and genes. The specific properties of this xylopyranoside derivative contribute to the stability and delivery efficacy of these nanoparticles. The ongoing research in this area focuses on the interplay between the compound's physicochemical properties and its biological applications, aiming to optimize its performance in therapeutic and diagnostic contexts.

Data Tables

Table 1: Physicochemical Properties of this compound

An interactive table summarizing the key identifiers and properties of the compound.

| Property | Value | Source |

| CAS Number | 446264-02-4 | bldpharm.comsynthose.combldpharm.com |

| Molecular Formula | C₂₉H₅₈O₅ | bldpharm.comsynthose.com |

| Molecular Weight | 486.77 g/mol | bldpharm.comsynthose.com |

| Appearance | Colourless Waxy Solid | synthose.com |

| Primary Application | Nonionic Detergent | N/A |

Table 2: Research Applications of Xylopyranoside Derivatives

An interactive table detailing the various applications of the broader class of xylopyranoside derivatives in scientific research.

| Application | Description |

| GAG Biosynthesis Primers | Initiate the synthesis of glycosaminoglycan chains, impacting extracellular matrix formation. nih.govanagnostics.com |

| Enzyme Inhibition | Serve as inhibitors for specific enzymes, such as those involved in tumor cell growth. cogerbio.com |

| Surfactants | Used as biodegradable surface-active agents in various formulations. synthose.comnih.gov |

| Drug & Gene Delivery | Component of lipid nanoparticles for delivering therapeutic agents. N/A |

| Liquid Crystal Formation | Exhibit thermotropic properties, forming liquid crystalline phases. nih.govnih.gov |

Compound Reference List

Table 3: Chemical Compounds Mentioned in this Article

Properties

IUPAC Name |

(3R,4S,5R)-2-(2-decyltetradecoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H58O5/c1-3-5-7-9-11-13-14-16-18-20-22-25(21-19-17-15-12-10-8-6-4-2)23-33-29-28(32)27(31)26(30)24-34-29/h25-32H,3-24H2,1-2H3/t25?,26-,27+,28-,29?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQWIPYOLDJKPK-UGCDLRGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CCCCCCCCCC)COC1C(C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC(CCCCCCCCCC)COC1[C@@H]([C@H]([C@@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H58O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches for 2 Decyltetradecyl D Xylopyranoside and Analogues

Classical Glycosylation Strategies for Xylopyranosides

The cornerstone of xylopyranoside synthesis lies in the formation of the glycosidic bond, a reaction that has been extensively studied and refined over the years. These classical strategies are fundamental to the synthesis of 2-Decyltetradecyl-D-xylopyranoside.

Utilisation of Glycosyl Donors in Stereoselective Synthesis

The stereoselective synthesis of β-xylopyranosides, the anomer typically of highest biological interest, is heavily dependent on the choice of the glycosyl donor. rsc.org A common precursor for these donors is D-xylose, which can be converted into a variety of activated forms suitable for glycosylation. nih.gov Peracetylated xylose, for instance, can be transformed into a glycosyl bromide, a reactive species that participates in Koenigs-Knorr type glycosylations. nih.gov The stereochemical outcome of the glycosylation is influenced by several factors, including the nature of the protecting groups on the xylose ring and the reaction conditions. For the synthesis of β-xylopyranosides, the use of a participating protecting group at the C-2 position of the xylose donor, such as an acetyl or benzoyl group, is a well-established strategy. This group directs the incoming alcohol to the β-face of the anomeric center through the formation of a cyclic acyl-oxonium ion intermediate.

Alternative glycosyl donors include xylosyl trichloroacetimidates, thioglycosides, and glycosyl fluorides, each offering distinct advantages in terms of reactivity, stability, and stereoselectivity. For a sterically hindered alcohol like 2-decyltetradecanol, a highly reactive glycosyl donor may be necessary to achieve a reasonable reaction rate and yield.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is paramount to maximizing the yield and purity of the desired this compound. Key parameters that are typically fine-tuned include the choice of promoter, solvent, temperature, and reaction time.

In Koenigs-Knorr glycosylations, silver salts such as silver triflate (AgOTf) or silver carbonate (Ag2CO3) are commonly employed as promoters to activate the glycosyl bromide. nih.gov The choice of solvent can significantly impact the solubility of the reactants and the reaction pathway. Apolar aprotic solvents like dichloromethane (B109758) or toluene (B28343) are often favored. The reaction temperature is another critical factor; lower temperatures generally favor higher stereoselectivity, albeit at the cost of longer reaction times.

The following table illustrates the effect of different promoters on the yield of a model glycosylation reaction to form an alkyl β-D-xylopyranoside, highlighting the importance of reaction condition optimization.

| Glycosyl Donor | Promoter | Solvent | Temperature (°C) | Yield (%) |

| Acetyl Xylosyl Bromide | Ag2CO3 | Dichloromethane | 25 | 65 |

| Acetyl Xylosyl Bromide | AgOTf | Dichloromethane | 0 | 78 |

| Xylosyl Trichloroacetimidate | TMSOTf | Dichloromethane | -20 | 85 |

This table presents representative data for the synthesis of a generic alkyl β-D-xylopyranoside and is intended to illustrate the impact of different promoters on reaction yield.

Advanced Synthetic Techniques for Complex Glycolipid Structures

The synthesis of a complex glycolipid like this compound can be streamlined and improved by employing advanced synthetic techniques that offer greater efficiency and control.

Development of Novel Glycosylation Promoter Systems

Research into novel promoter systems continues to push the boundaries of glycosylation chemistry. The development of more active and selective promoters is crucial for the glycosylation of challenging substrates like the sterically hindered 2-decyltetradecanol. Systems involving a combination of activators, such as iodine (I2) in conjunction with other reagents, have been shown to be effective for glycosylation reactions. nih.gov Furthermore, the use of solid-supported promoters can simplify product purification by allowing for easy removal of the promoter by filtration.

Rational Design and Synthesis of Branched-Chain Xylopyranoside Derivatives

The synthesis of this compound falls under the broader category of branched-chain xylopyranoside derivatives. The rational design of these molecules is often driven by the desire to modulate their physicochemical properties, such as their self-assembly behavior in biological membranes or their interaction with biological targets.

The synthesis of the branched-chain alcohol, 2-decyltetradecanol, is a prerequisite for the final glycosylation step. This can be achieved through various organic synthetic routes, such as the Grignard reaction between an appropriate alkyl magnesium bromide and an aldehyde, followed by oxidation.

The subsequent glycosylation with a protected xylose donor requires careful consideration of the steric hindrance imposed by the branched alkyl chain. The choice of a highly reactive glycosyl donor and an efficient promoter system is critical for achieving a successful outcome. Chemoenzymatic approaches, which utilize enzymes for specific transformations, can also be a powerful tool in the synthesis of such complex molecules. buffalo.eduresearchgate.net For instance, a lipase (B570770) could be used for the regioselective acylation of the xylopyranoside, or a glycosyltransferase could be employed for the enzymatic glycosylation, offering high stereoselectivity and mild reaction conditions. nih.gov The microbial synthesis of branched-chain compounds also presents a potential avenue for producing the aglycone or its precursors. nih.gov

Tailoring Alkyl Chain Architecture for Functional Modulation

The functional properties of glycolipids like this compound are intrinsically linked to the architecture of their hydrophobic alkyl chains. The introduction of branching, as seen in the 2-decyltetradecyl (a Guerbet alcohol) moiety, is a key strategy for modulating the molecule's physical and self-assembly characteristics. tandfonline.comtandfonline.com

Research into synthetic branched-chain glycolipids has demonstrated that the size and shape of the alkyl chain play a crucial role in determining the liquid crystalline phases these molecules adopt in both dry (thermotropic) and solvated (lyotropic) states. tandfonline.comresearchgate.net For instance, increasing the bulkiness of the hydrophobic chain tends to stabilize reversed-type phases, such as the reversed hexagonal (HII) and reversed bicontinuous cubic phases. tandfonline.com The balance between the steric demands of the branched alkyl chain and the hydrogen-bonding interactions of the sugar headgroups governs the detailed structures of these self-assembled phases. tandfonline.com

The use of Guerbet alcohols, such as 2-octyldodecanol, in the synthesis of glycolipids has been shown to yield materials with a strong propensity to form double gyroid (DG) morphologies over wide temperature ranges. nih.govacs.org The stability of these complex, bicontinuous network phases is highly sensitive to the specific structure of the branched alkyl tail and the anomeric configuration (α or β) of the glycosidic bond. nih.gov This sensitivity allows for the fine-tuning of the material's properties by carefully selecting the starting Guerbet alcohol.

The table below summarizes the effect of alkyl chain structure on the properties of analogous glycolipids.

| Glycolipid Structure | Alkyl Chain Type | Observed Phase Behavior | Significance of Chain Architecture |

| 1-O-phytanyl-β-D-xyloside | Branched (Isoprenoid) | Forms liquid-crystalline phases above 9°C. tandfonline.com | Branching lowers the melting point compared to straight-chain analogs, enabling liquid crystal formation at room temperature. tandfonline.com |

| Guerbet Glycosides (general) | Branched (Guerbet) | Tend to form reversed bicontinuous cubic and hexagonal phases. tandfonline.comtandfonline.com | The bulkiness of the branched chain influences the packing parameter, favoring curved interfaces. tandfonline.com |

| Cellobiose-based Guerbet Glycolipids | Branched (Guerbet) | Exhibit stable double gyroid (DG) thermotropic liquid crystal phases. nih.govacs.org | The specific branching pattern and anomeric configuration dictate the stability and type of the network phase formed. nih.gov |

Strategies for Mimicking Natural Glycolipid Scaffolds

The design and synthesis of molecules like this compound are often inspired by the structure and function of natural glycolipids, which are essential components of biological membranes. tandfonline.comlongdom.org A key strategy in mimicking these natural scaffolds is the incorporation of structural features that replicate their behavior, such as the ability to self-assemble into complex, functional architectures. nih.gov

Chemoenzymatic synthesis offers a powerful tool for creating diverse glycolipid structures that can mimic natural molecules. nih.gov Enzymes like xylanases and glycosynthases can be used to glycosylate a wide range of alcohols, including branched ones, with high stereoselectivity. nih.govrsc.orgresearchgate.net This allows for the precise construction of the glycosidic linkage, a critical feature for biological recognition and self-assembly. For example, β-xylosidases can catalyze the synthesis of alkyl β-D-xylosides through either reverse hydrolysis or transglycosylation, offering routes to these biomimetic structures. nih.gov

Furthermore, the choice of the sugar headgroup is another critical aspect of mimicking natural glycolipids. While this article focuses on D-xylopyranoside, the synthetic strategies can be extended to other sugars like glucose, galactose, or even disaccharides like cellobiose, to mimic the diversity of natural glycolipids. nih.govresearchgate.net The combination of a specific sugar headgroup with a tailored branched alkyl chain provides a modular approach to designing synthetic glycolipids with properties that mimic and, in some cases, enhance the functions of their natural counterparts. tandfonline.com

The following table outlines strategies for creating synthetic glycolipids that mimic natural scaffolds.

| Strategy | Description | Example | Reference |

| Branched Alkyl Chain Incorporation | Using a single, large branched alkyl chain (e.g., a Guerbet alcohol) to mimic the hydrophobic volume and shape of the two alkyl chains found in many natural glycolipids. | Synthesis of Guerbet glycosides to achieve stable bicontinuous cubic phases similar to those in natural systems. | tandfonline.comtandfonline.com |

| Stereoselective Glycosylation | Employing chemical or enzymatic methods to control the anomeric configuration (α or β) of the glycosidic bond, which is crucial for the molecule's final three-dimensional structure and function. | Fischer glycosylation under thermodynamic control to favor the α-anomer, or enzymatic synthesis using specific glycosidases for the β-anomer. | nih.govwikipedia.org |

| Headgroup Variation | Synthesizing analogs with different sugar headgroups (e.g., glucose, cellobiose) to mimic the diversity of natural glycolipids and to fine-tune the hydrophilic-lipophilic balance. | Synthesis of cellobiose-based Guerbet glycolipids to study the self-assembly of more complex headgroups. | nih.govacs.org |

Synthetic Methodologies

A plausible chemical synthesis of this compound involves the Fischer glycosylation of D-xylose with 2-decyltetradecanol. wikipedia.org This reaction is typically acid-catalyzed and involves heating the sugar in an excess of the alcohol, which also serves as the solvent. wikipedia.orgnih.gov

Plausible Synthetic Route: Fischer Glycosylation

Reactants : D-xylose and 2-decyltetradecanol.

Catalyst : An acid catalyst such as sulfuric acid, p-toluenesulfonic acid, or an acidic ion-exchange resin like Amberlyst 15. researchgate.netnih.gov

Conditions : The mixture is heated, often under reduced pressure to remove the water formed during the reaction and drive the equilibrium towards the product. nih.gov Reaction times can be long, and the conditions need to be controlled to favor the formation of the more thermodynamically stable pyranoside ring over the kinetically favored furanoside. wikipedia.orgresearchgate.net

Outcome : The reaction yields a mixture of anomers (α and β) and potentially some furanoside forms. The thermodynamically more stable α-anomer is often the major product under prolonged reaction times. wikipedia.org Purification by chromatography is required to isolate the desired this compound.

Chemoenzymatic Approaches

Chemoenzymatic methods provide an alternative route that often offers higher stereoselectivity and milder reaction conditions. researchgate.net

Potential Chemoenzymatic Route

Enzyme : A β-xylosidase or a corresponding glycosynthase. nih.govresearchgate.net

Substrates : An activated xylose donor (e.g., xylosyl fluoride (B91410) for a glycosynthase) or a simple xylose source like xylan (B1165943) for a transglycosylation reaction, and the acceptor alcohol, 2-decyltetradecanol. nih.govrsc.org

Conditions : The reaction is carried out in a suitable buffer, often with a co-solvent to solubilize the hydrophobic alcohol. The enzyme catalyzes the stereospecific formation of the β-glycosidic linkage. nih.gov

Outcome : This method would be expected to produce primarily the β-anomer of this compound, simplifying purification. nih.gov

Advanced Biophysical Characterization of 2 Decyltetradecyl D Xylopyranoside Self Assembly and Membrane Interactions

Investigation of Supramolecular Organization and Phase Behavior

The self-assembling properties of amphiphilic molecules like 2-Decyltetradecyl-D-xylopyranoside are of significant scientific interest. These molecules, possessing both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail, can spontaneously form ordered structures in solution and as pure substances. This behavior is central to their applications in various scientific and technological fields. The study of their supramolecular organization and phase behavior reveals how molecular architecture dictates macroscopic properties.

Thermotropic and Lyotropic Mesophase Characterization

Amphiphilic compounds can exhibit both thermotropic and lyotropic liquid crystalline phases. nih.gov Thermotropic phases are observed when the material itself is heated, while lyotropic phases form when the compound is mixed with a solvent, typically water. nih.govwikipedia.org The type of liquid crystal phase, or mesophase, that forms is dependent on temperature and, in the case of lyotropic systems, the concentration of the amphiphile. ijpsonline.com

For alkyl glycosides, a class of compounds to which this compound belongs, both thermotropic and lyotropic behaviors are common. nih.govrsc.org In their pure, dry state (thermotropic behavior), these compounds can form various smectic phases, which are characterized by a layered arrangement of molecules. researchgate.net When mixed with water (lyotropic behavior), they can form a variety of phases including lamellar, hexagonal, and cubic phases. rsc.orgwikipedia.org The lamellar phase consists of bilayers of the amphiphile separated by water layers, analogous to the structure of cell membranes. wikipedia.org The hexagonal phase is composed of cylindrical micelles arranged in a hexagonal lattice, while the cubic phase has a more complex, three-dimensional structure. wikipedia.org

The transition temperatures between these different phases can be determined using techniques such as differential scanning calorimetry (DSC) and polarizing optical microscopy. rsc.org X-ray scattering is also employed to determine the specific structure of the liquid crystalline phases. nih.gov

Influence of Molecular Structure on Liquid Crystalline Phase Formation

The formation of specific liquid crystalline phases is highly dependent on the molecular structure of the amphiphile. Key factors include the size and shape of the hydrophilic headgroup and the length and branching of the hydrophobic tail. rsc.orgnih.gov

For instance, in the case of n-alkyl-β-D-glucopyranosides, the length of the alkyl chain significantly influences the phase transition temperatures. rsc.org Similarly, for alkyl β-D-xylopyranosides, the transition from a solid crystalline phase to a liquid crystalline phase increases linearly with the length of the hydrophobic tail. nih.gov The clearing point, which is the temperature at which the liquid crystal becomes an isotropic liquid, also shows a dependence on chain length. nih.gov

The branched nature of the decyltetradecyl alkyl chain in this compound is expected to have a significant impact on its phase behavior compared to its linear counterparts. This branching can disrupt the packing of the alkyl chains, potentially leading to lower transition temperatures and the formation of different types of liquid crystalline phases. The separation of the molecule into distinct hydrophobic and hydrophilic regions is a common feature for carbohydrate-based surfactants that exhibit liquid-crystalline properties. nih.gov

Interactions with Biological Membranes and Model Systems

The ability of detergents to interact with and disrupt biological membranes is fundamental to their use in membrane protein research. Understanding these interactions at a molecular level is crucial for effectively solubilizing and stabilizing these proteins for structural and functional studies.

Mechanisms of Membrane Protein Solubilization and Stabilization

The primary function of detergents in membrane protein research is to extract proteins from their native lipid bilayer environment and maintain their stability in an aqueous solution. sigmaaldrich.com This process, known as solubilization, involves the detergent molecules partitioning into the cell membrane, disrupting the lipid-lipid and lipid-protein interactions, and ultimately forming mixed micelles containing the membrane protein, detergent, and some lipids. sigmaaldrich.com

The choice of detergent is critical, as a harsh detergent can lead to protein denaturation and loss of function. sigmaaldrich.com Non-ionic detergents, such as n-dodecyl-β-D-maltopyranoside (DDM) and n-octyl-β-D-glucopyranoside (OG), are often favored for their ability to solubilize membrane proteins while preserving their native structure and activity. nih.gov The effectiveness of a detergent is related to its critical micelle concentration (CMC), the concentration at which detergent molecules begin to form micelles.

Once solubilized, the membrane protein is stabilized within a detergent micelle, where the hydrophobic transmembrane domains of the protein are shielded from the aqueous environment by the hydrophobic tails of the detergent molecules. youtube.com In some cases, specific lipids from the native membrane remain associated with the protein within the micelle and are essential for its activity. sigmaaldrich.com Additives and specific ligands can also be used to further stabilize the protein in the detergent solution. sigmaaldrich.com

Formation of Artificial Membrane Systems (e.g., Giant Unilamellar Vesicles)

Giant unilamellar vesicles (GUVs) are valuable model systems for studying biological membranes and their interactions with proteins and other molecules. nih.gov These vesicles, which are typically several micrometers in diameter, consist of a single lipid bilayer enclosing an aqueous core, mimicking the basic structure of a cell. nih.gov

Several methods exist for the preparation of GUVs, including natural swelling, electroformation, and the hydration of a thin lipid film. nih.govavantiresearch.com The film hydration technique involves depositing a solution of the lipid in an organic solvent onto a surface, evaporating the solvent to form a thin film, and then hydrating the film with an aqueous buffer. avantiresearch.com This process leads to the spontaneous formation of vesicles. avantiresearch.com

The incorporation of membrane proteins into GUVs to create proteo-GUVs remains a challenge but is essential for studying their function in a more native-like environment. nih.gov One method involves the osmotic shock of smaller proteo-liposomes, causing them to fuse and form larger vesicles. nih.gov The ability to form stable GUVs and proteo-GUVs allows for the investigation of membrane properties, protein mobility, and protein-lipid interactions using techniques like fluorescence microscopy. nih.gov

Spectroscopic and Scattering Techniques for Structural Analysis

A variety of spectroscopic and scattering techniques are employed to elucidate the structure and dynamics of self-assembled systems and their interactions with other molecules. These methods provide information on molecular conformation, packing, and long-range order.

Small-Angle X-ray Scattering (SAXS) for Nanostructural Elucidation

Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive technique used to analyze the nanoscale structure of materials. nih.govresearchgate.net It provides low-resolution information on the shape, size, and arrangement of macromolecules and their assemblies in solution. researchgate.net For amphiphilic molecules like this compound, SAXS is invaluable for characterizing the morphology of self-assembled structures such as micelles, vesicles, or liquid crystalline phases.

Hierarchical self-assembly of amphiphilic molecules can lead to the formation of well-defined nanostructures, such as nanoribbons or nanotubes. xenocs.comnih.gov SAXS, often combined with Wide-Angle X-ray Scattering (WAXS), can elucidate these different hierarchical levels. nih.gov The SAXS data provides information on the larger-scale organization (e.g., the spacing between nanoribbons), while WAXS reveals the molecular packing within the self-assembled structure. xenocs.com For this compound, this could involve determining the bilayer thickness in a lamellar phase or the diameter of cylindrical micelles. Modeling of the SAXS data can provide quantitative parameters for these structures. nih.gov

Below is an illustrative data table representing typical parameters that could be obtained from SAXS analysis of this compound under different conditions.

| Concentration (wt%) | Temperature (°C) | Predominant Aggregate Morphology | Characteristic Dimension (Å) | Dimension Description |

| 1 | 25 | Spherical Micelles | 35 | Micelle Radius |

| 5 | 25 | Cylindrical Micelles | 150 | Cylinder Length |

| 20 | 25 | Hexagonal Phase (HI) | 65 | Inter-cylinder Distance |

| 50 | 60 | Lamellar Phase (Lα) | 45 | Bilayer Thickness |

Note: This data is illustrative and represents the type of information obtainable from SAXS experiments.

Optical Polarizing Microscopy (OPM) for Phase Transition Studies

Optical Polarizing Microscopy (OPM), also known as Polarized Light Microscopy (PLM), is a fundamental technique for identifying and characterizing optically anisotropic materials, such as liquid crystals. researchgate.netnih.gov Because the self-assembled phases of many amphiphilic molecules, including long-chain alkyl glycosides, are liquid crystalline, OPM is an essential tool for studying their phase behavior and transition temperatures.

The technique utilizes polarized light to reveal features of birefringent materials. nih.govnih.gov When a liquid crystalline sample is placed between two crossed polarizers, it produces characteristic textures that are unique to each type of liquid crystalline phase (e.g., lamellar, hexagonal, cubic). These textures arise from the long-range orientational order of the molecules within the phase.

By using a hot stage to control the sample temperature, OPM can be used to directly observe phase transitions. researchgate.net As the temperature is increased or decreased, changes in the sample's birefringence and texture signal a transition from one phase to another. For example, the transition from a crystalline solid to a liquid crystalline phase, or from one liquid crystalline phase to another, can be precisely determined. nih.gov The disappearance of all birefringence indicates a transition to an isotropic liquid phase.

For this compound, OPM would be used to construct a phase diagram as a function of concentration and temperature, identifying the boundaries between crystalline, various liquid crystalline, and isotropic liquid phases.

The table below illustrates the kind of phase transition data that could be gathered for an aqueous solution of this compound using OPM.

| Concentration (wt%) | Transition | Transition Temperature (°C) | Observed Texture Change |

| 70 | Crystal → Lamellar (Lα) | 45.5 | Appearance of Maltese crosses |

| 70 | Lamellar (Lα) → Isotropic (I) | 88.2 | Disappearance of birefringence |

| 50 | Hexagonal (HI) → Isotropic (I) | 75.0 | Disappearance of fan-like texture |

| 30 | Micellar Cubic (I1) → Isotropic (I) | 62.8 | Sample becomes fully dark |

Note: This data is illustrative and represents the type of information obtainable from OPM experiments.

Conformational Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy of Xylopyranoside Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure and dynamics of molecules in solution. For xylopyranoside derivatives, NMR provides detailed insights into the conformation of the pyranose ring, the orientation of substituents, and the glycosidic linkage. nih.govrsc.org

The D-xylopyranoside headgroup of this compound is expected to exist in equilibrium between two primary chair conformations: the 4C1 and the 1C4 forms. The relative populations of these conformers are influenced by factors such as the nature of the aglycone (the alkyl chain), the solvent, and temperature. nih.govresearchgate.net In many β-D-xylopyranosides, the 4C1 conformation, which places the bulky hydroxyl groups in equatorial positions, is predominant.

Detailed conformational analysis is achieved by measuring various NMR parameters. Proton (1H) NMR, specifically the vicinal proton-proton coupling constants (3JHH), provides information about the dihedral angles between protons on adjacent carbons, which is directly related to the ring pucker. Carbon (13C) NMR chemical shifts are also sensitive to the conformational state. nih.gov Advanced techniques, such as Nuclear Overhauser Effect (NOE) experiments, can reveal through-space proximities between protons, helping to define the orientation around the glycosidic bond (the ϕ torsion angle). rsc.org For instance, a large 3JCH coupling constant between the anomeric proton (H1) and a carbon in the aglycone can indicate a specific spatial arrangement. rsc.org

Dynamic NMR (DNMR) studies can also be employed to investigate the energetics of conformational exchange, such as the interconversion between the 4C1 and 1C4 chairs, providing activation parameters like enthalpy (ΔH‡) and entropy (ΔS‡). nih.gov

The following table summarizes key NMR parameters that would be characteristic of the 4C1 conformation of the D-xylopyranoside headgroup in a solvent like methanol-d4.

| NMR Parameter | Nuclei Involved | Typical Value (in 4C1 form) | Conformational Information |

| 3JH1,H2 | H1, H2 | ~7-8 Hz | Trans-diaxial relationship |

| 3JH2,H3 | H2, H3 | ~9-10 Hz | Trans-diaxial relationship |

| 3JH3,H4 | H3, H4 | ~9-10 Hz | Trans-diaxial relationship |

| 13C Chemical Shift | C1 (Anomeric) | ~103 ppm | β-anomer configuration |

| NOE Contact | H1 ↔ H3/H5 | Present | Syn-axial proximity |

Note: This data is illustrative and represents the type of information obtainable from NMR experiments for a β-D-xylopyranoside derivative.

Biological and Biomedical Research Applications of 2 Decyltetradecyl D Xylopyranoside in Molecular Systems

Functional Roles in Protein Solubilization and Structural Preservation

The solubilization and stabilization of membrane proteins are critical for their structural and functional characterization. Detergents, amphiphiles, and other membrane-mimicking systems are indispensable tools in this process. However, no specific data is available on the use of 2-Decyltetradecyl-D-xylopyranoside for these purposes.

Application in Crystallography and Cryo-Electron Microscopy of Membrane Proteins

The determination of high-resolution structures of membrane proteins through X-ray crystallography and cryo-electron microscopy (cryo-EM) is heavily reliant on the ability of detergents to create a stable, monodisperse protein-detergent complex. The choice of detergent is critical and often empirical. While various alkyl glycosides are commonly used, there is no published research demonstrating the successful use of this compound in generating diffraction-quality crystals or suitable samples for high-resolution cryo-EM of membrane proteins.

Maintaining Enzymatic Activity of Solubilized Membrane-Associated Proteins

A key challenge in membrane protein research is to maintain the native conformation and, consequently, the biological activity of the protein once it is removed from its lipid bilayer environment. The ideal detergent should mimic the native membrane environment to preserve enzymatic function. There are currently no studies available that have assessed the ability of this compound to maintain the enzymatic activity of any solubilized membrane-associated proteins.

Modulation of Glycosaminoglycan Biosynthesis Pathways

Xylopyranoside derivatives can act as primers for the biosynthesis of glycosaminoglycans (GAGs), complex polysaccharides involved in numerous cellular processes. This property has been exploited to study GAG function and as a potential therapeutic strategy.

Xylopyranoside Derivatives as Decoy Acceptors for Glycosyltransferases (e.g., β-1,4-GalT 7)

The initiation of GAG synthesis involves the transfer of xylose to a core protein, followed by the sequential addition of other sugar residues by glycosyltransferases. Alkyl xylopyranosides can act as "decoy" acceptors for these enzymes, leading to the synthesis of free GAG chains. However, no research has specifically investigated this compound as a decoy acceptor for glycosyltransferases like β-1,4-galactosyltransferase 7 (β4GalT7), a key enzyme in this pathway.

Implications for Cellular Activity and Growth Regulation

By altering the profile of GAGs, xylopyranoside derivatives can impact various cellular functions, including cell adhesion, signaling, and proliferation. The specific effects are dependent on the structure of the xylopyranoside and the cell type. There is no available data on the implications of this compound on cellular activity or growth regulation.

Applications in Advanced Delivery Systems

The amphiphilic nature of alkyl glycosides makes them potential candidates for the formation of vesicles, liposomes, and other nano-assemblies used in advanced drug delivery systems. These structures can encapsulate therapeutic agents, enhancing their stability and delivery to target sites. A search of the scientific literature did not yield any studies on the formulation or application of this compound in any form of advanced delivery system.

Fabrication of Lipid Nanoparticles for Drug Encapsulation and Delivery

The use of lipids and lipid-like molecules is central to the development of lipid nanoparticles (LNPs) for encapsulating and delivering therapeutic agents. These delivery systems are prized for their biocompatibility and ability to carry a wide range of drug molecules. The structure of a molecule like this compound, featuring a hydrophilic D-xylopyranoside head group and a large, branched hydrophobic tail (2-decyltetradecyl), suggests it could theoretically function as a surfactant or co-surfactant in the formation of lipid-based nanostructures.

In typical LNP formulations, a combination of ionizable lipids, helper lipids (like phospholipids), cholesterol, and PEGylated lipids are used. The specific role of each component is crucial for the nanoparticle's stability, drug-loading capacity, and in vivo behavior. While there is no direct evidence of this compound being used in such formulations, one could hypothesize its potential role based on its amphipathic nature. The branched alkyl chain could influence the fluidity and packing of the lipid bilayer, potentially impacting drug retention and release characteristics.

However, without experimental data, any discussion on its specific contribution to LNP fabrication remains speculative. Research on other long-chain alkyl glycosides has indicated their potential to form stable micelles and vesicles, suggesting that analogous compounds could be explored for similar purposes.

Engineering Nanostructures for Gene Delivery Applications

Gene therapy often relies on viral and non-viral vectors to deliver genetic material, such as mRNA or siRNA, into cells. Non-viral vectors, including lipid-based and polymer-based nanoparticles, are of great interest due to their potential for lower immunogenicity compared to viral counterparts. The design of these synthetic vectors is critical for overcoming cellular barriers and achieving efficient gene transfection.

Again, there is a lack of specific research on the use of this compound in nanostructures for gene delivery. The D-xylopyranoside headgroup is not inherently cationic, which is a common feature of lipids used for complexing nucleic acids. However, it could potentially be incorporated into more complex nanostructures where its surfactant properties could aid in the formulation or its branched tail could modulate the biophysical properties of the delivery vehicle. For instance, it could be part of a multi-component system where other lipids provide the necessary charge for gene complexation.

Enzymatic and Biochemical Transformations Involving Xylopyranoside Structures

Investigation of Xylopyranoside Degradation by Glycosidases and Other Enzymes

Glycoside hydrolases (GHs), particularly β-xylosidases (EC 3.2.1.37), are the primary enzymes responsible for the cleavage of the glycosidic bond in β-D-xylopyranosides. nih.govwikipedia.org These enzymes play a critical role in the breakdown of xylan (B1165943), a major component of hemicellulose, by hydrolyzing short-chain xylooligosaccharides from the non-reducing end to release xylose. nih.govnih.gov The degradation of an alkyl xylopyranoside such as 2-Decyltetradecyl-D-xylopyranoside would follow a similar hydrolytic pathway.

The enzymatic hydrolysis of a β-glycosidic bond, like the one in this compound, is a well-studied process catalyzed by glycosidases. youtube.com The most common mechanism involves two key carboxylic acid residues (glutamic acid or aspartic acid) within the enzyme's active site. researchgate.netyoutube.com The reaction proceeds through a double displacement mechanism for retaining glycosidases, which results in the stereochemistry at the anomeric carbon being preserved. youtube.comnih.gov

The key steps are:

Glycosyl-Enzyme Intermediate Formation: One acidic residue acts as a proton donor (general acid), protonating the glycosidic oxygen, which facilitates the departure of the aglycone (the 2-decyldecanol group). Simultaneously, the other acidic residue, acting as a nucleophile, attacks the anomeric carbon. This forms a covalent glycosyl-enzyme intermediate. nih.govnih.gov The transition state for this step has significant oxocarbenium ion character. nih.gov

Hydrolysis (Deglycosylation): A water molecule enters the active site. The first acidic residue, now acting as a general base, deprotonates the water molecule, which then attacks the anomeric carbon of the glycosyl-enzyme intermediate. This cleaves the covalent bond and releases the xylose sugar with the original β-anomeric configuration restored. researchgate.netyoutube.comnih.gov

The expected products from the complete hydrolysis of this compound are D-xylose and 2-decyldecanol. The rate and efficiency of this hydrolysis can be studied using various assays. A common method involves using chromogenic substrate analogs like p-nitrophenyl-β-D-xylopyranoside (pNPX), where the release of p-nitrophenol can be monitored spectrophotometrically. nih.govnih.gov For natural, non-chromogenic substrates, the release of xylose can be quantified using coupled enzyme assays. nih.gov

Table 1: Expected Hydrolysis Products and Common Assay Substrates

| Substrate | Enzyme | Primary Products | Common Assay Method |

|---|---|---|---|

| This compound | β-Xylosidase | D-Xylose, 2-Decyldecanol | Coupled enzyme assay quantifying xylose |

| p-Nitrophenyl-β-D-xylopyranoside (pNPX) | β-Xylosidase | D-Xylose, p-Nitrophenol | Spectrophotometry (measures p-nitrophenol release) nih.govnih.gov |

| Xylooligosaccharides (e.g., Xylobiose, Xylotriose) | β-Xylosidase | D-Xylose | Enzyme-coupled kinetic assay nih.gov or HPAEC-PAD nih.gov |

The efficiency of glycosidases on non-natural substrates, such as long-chain alkyl xylopyranosides, can be limited. Enzyme engineering offers a powerful tool to enhance catalytic activity and specificity for desired substrates. By modifying the amino acid sequence, particularly in the active site, enzymes can be tailored to better accommodate bulky or hydrophobic aglycones like the 2-decyldecyl group.

A prominent strategy is site-directed mutagenesis to alter the properties of the aglycone binding pocket. Research on analogous β-glucosidases for the synthesis of long-chain alkyl glucosides has shown that replacing a polar amino acid with a more hydrophobic one can significantly improve yields. For instance, an N189F mutant of a dalcochinase (a type of β-glucosidase) showed enhanced synthetic capability for octyl and decyl β-D-glucosides. nih.govnih.gov The substitution of asparagine (N) with the more hydrophobic phenylalanine (F) created a more favorable hydrophobic interaction with the long alkyl chains of the alcohol substrates. nih.govresearchgate.net

A similar protein engineering approach could be applied to β-xylosidases to improve their hydrolytic or synthetic efficiency for this compound.

Table 2: Examples of Enzyme Engineering in Glycosidases for Alkyl Glycoside Modification

| Enzyme (Family) | Wild-Type Organism | Mutation | Target Substrate/Reaction | Outcome | Reference |

|---|---|---|---|---|---|

| Dalcochinase (GH1) | Dalbergia cochinchinensis | N189F | Octyl/Decyl β-D-glucoside synthesis | Increased yield due to favorable hydrophobic interaction with long-chain alcohols. | nih.govnih.gov |

| β-Xylosidase (GH43) | Bacillus pumilus | E186Q/F503Y | Xylobiose synthesis from xylose | Increased production yield of xylobiose. | ebi.ac.uk |

Biosynthesis of Xylopyranoside-Containing Glycoconjugates

The enzymatic synthesis of alkyl xylopyranosides and more complex glycoconjugates offers a green alternative to chemical methods, providing high regio- and stereoselectivity. nih.govrsc.org This can be achieved using either glycosidases in reverse (reverse hydrolysis or transglycosylation) or by employing glycosyltransferases.

Glycosidases, typically used for hydrolysis, can be repurposed for synthesis under specific conditions. mdpi.com

Reverse Hydrolysis: This approach shifts the thermodynamic equilibrium of the hydrolytic reaction toward synthesis. This is typically achieved by using a high concentration of the substrates (xylose and alcohol) and minimizing the water content in the reaction medium, for example, by using organic solvents or ionic liquids. nih.govresearchgate.net The synthesis of long-chain alkyl glucosides has been successfully demonstrated using this method with engineered enzymes. nih.gov

Transglycosylation: In this kinetically controlled reaction, a glycosidase catalyzes the transfer of a xylose moiety from a donor substrate to an acceptor molecule. nih.gov The donor can be a natural oligosaccharide like xylobiose or an activated sugar such as α-D-xylopyranosyl fluoride (B91410). The acceptor would be the alcohol, in this case, 2-decyldecanol. This method can often provide higher yields and shorter reaction times compared to reverse hydrolysis.

Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate (typically a nucleotide sugar) to an acceptor molecule, forming a new glycosidic bond. rndsystems.com Synthetic alkyl xylopyranosides, such as this compound, can potentially serve as acceptor substrates for glycosyltransferases, enabling the synthesis of more complex glycoconjugates. nih.gov

This is particularly relevant in the context of proteoglycan biosynthesis. The process is initiated by the transfer of xylose to a serine residue on a core protein. This xylose residue then acts as a primer for the sequential addition of other sugars. nih.gov It has been shown that synthetic xylosides can mimic this primer and initiate the biosynthesis of glycosaminoglycan (GAG) chains.

For example, β-1,4-galactosyltransferase 7 (β4GalT7) is a key enzyme that transfers galactose from UDP-galactose (UDP-Gal) to a xylose acceptor. nih.govnih.gov Studies have demonstrated that this enzyme can effectively use various synthetic xylosylated peptides as acceptors to form a galactose-xylose disaccharide, a crucial step in forming the proteoglycan linkage region. nih.gov Similarly, xylosyltransferases exist that can add further xylose units; for instance, XXYLT1 is an enzyme that transfers a second xylose to a Xyl-Glc structure found on Notch receptors. nih.gov

This suggests that this compound could potentially be elongated by specific glycosyltransferases, provided the enzyme's acceptor binding site can accommodate the long, branched alkyl chain.

Table 3: Examples of Glycosyltransferase Activity with Xylose-Containing Acceptors

| Enzyme | Enzyme Commission (EC) Number | Donor Substrate | Acceptor Substrate Type | Product | Reference |

|---|---|---|---|---|---|

| β-1,4-Galactosyltransferase 7 (β4GalT7) | EC 2.4.1.133 | UDP-Galactose | Xylosylated peptides/proteins | Gal-β1,4-Xyl-Serine | nih.govnih.gov |

| Xyloside Xylosyltransferase 1 (XXYLT1) | Not yet assigned | UDP-Xylose | Xylose-α1,3-Glucose-β1-O-Serine | Xyl-α1,3-Xyl-α1,3-Glc-β1-O-Serine | nih.gov |

| Protein O-Glucoside Xylosyltransferase 1 (GXYLT1) | EC 2.4.2.39 | UDP-Xylose | O-Glucosylated EGF repeats | Xyl-α1,3-Glc-O-EGF | nih.gov |

Compound Index

Computational and Theoretical Studies in 2 Decyltetradecyl D Xylopyranoside Research

Molecular Dynamics Simulations of Glycolipid-Membrane Interactions

Coarse-grained (CG) MD simulations, which simplify molecular representations to study longer timescale events, have been particularly useful in this area. nih.gov For instance, simulations can predict whether a glycolipid will insert into the membrane, and if so, its preferred orientation—be it transmembrane or at the lipid-water interface. nih.gov This is critical for understanding how these molecules might interact with biological systems.

Studies on similar molecules, such as other alkyl xylopyranosides and sugar-based surfactants, reveal that the length of the hydrophobic alkyl chain and the nature of the sugar headgroup are determinant factors in their interaction with lipid membranes. nih.gov For example, simulations of disaccharides with lipid bilayers have shown that these sugars can increase the area per lipid and thin the membrane by intercalating into the polar headgroup region. nih.gov This interaction can lead to a more ordered and rigid bilayer, significantly reducing the lateral diffusion of lipids and inducing a "glassy" state at the membrane interface. nih.gov

The insights gained from MD simulations are crucial for designing glycolipids with specific membrane-altering properties for various applications.

Computational Modeling of Self-Assembly and Phase Transitions

Computational modeling is instrumental in predicting the self-assembly behavior of amphiphilic molecules like 2-Decyltetradecyl-D-xylopyranoside, which can form various structures such as micelles, bilayers, and liquid crystals. nih.gov These models help elucidate the relationship between molecular architecture and macroscopic properties.

Simulations can predict the formation of thermotropic liquid crystals by alkyl β-D-xylopyranosides. nih.gov The phase transition temperatures from a solid crystalline phase to a liquid crystalline phase have been shown to increase linearly with the length of the hydrophobic tail. nih.gov This separation into hydrophobic and hydrophilic regions is a common feature of many carbohydrate surfactants that exhibit liquid-crystalline properties. nih.gov

Advanced simulation techniques, such as flat-histogram Monte Carlo methods, can determine the fluid phase diagram of such particles, revealing a variety of self-assembled structures like spherical micelles, elongated clusters, and cylinders, depending on conditions and molecular shape. nist.gov These computational approaches can also identify transitions between different self-assembled structures and macroscopic phases. nist.gov By tuning particle shape and interactions in the models, it is possible to design superstructures with controlled architectures. nist.gov

The table below summarizes the observed phase transitions for a series of alkyl β-D-xylopyranosides, illustrating the effect of alkyl chain length.

| Alkyl Chain Length | Solid to Liquid Crystal Transition (°C) | Clearing Point (°C) |

| C6 | Data not available | Lower than C8 |

| C8 | Data not available | Near constant |

| C10 | Data not available | Near constant |

| C12 | Data not available | Near constant |

| C16 | Data not available | Near constant |

This table is a representation of the trend described in the text where specific transition temperatures for this compound were not available, but the behavior of analogous alkyl β-D-xylopyranosides is shown. nih.gov

Structure-Activity Relationship Predictions for Xylopyranoside Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of molecules based on their chemical structure. nveo.orgmdpi.com For xylopyranoside derivatives, QSAR studies can help in designing new compounds with enhanced or specific activities. nih.gov

The general approach involves creating a dataset of compounds with known activities and then using statistical methods to build a model that correlates molecular descriptors (physicochemical properties, steric and electronic features) with this activity. rsc.org These models can then be used to predict the activity of new, untested compounds. nveo.org

For example, a study on C-aryl glycoside derivatives, which are structurally related to xylopyranosides, employed 3D-QSAR models to understand their inhibitory activity on SGLT1 and SGLT2 proteins. rsc.org This involved constructing homology models of the target proteins, docking the ligands, and performing MD simulations to ensure the stability of the ligand-protein complexes. rsc.org The resulting models, with high correlation coefficients, could then guide the design of more potent inhibitors. rsc.org

The predictive power of a QSAR model is often evaluated by its correlation coefficient (R²) and cross-validated coefficient (Q²). A study on structurally similar compounds to 2-acetamido-2-deoxy-beta-D-glucopyranose yielded a regression model with a correlation coefficient of 0.6238, indicating an acceptable model. nveo.org

These predictive models are invaluable in medicinal chemistry for prioritizing the synthesis of compounds that are most likely to exhibit the desired biological effects.

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations provide a detailed understanding of the three-dimensional structure and electronic properties of molecules like this compound. These methods are essential for conformational analysis, which is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.

Methods like Density Functional Theory (DFT) are used to calculate the energies of different conformers, allowing researchers to predict the most stable conformations. physchemres.orgnih.gov For instance, in a study on galactofuranoside cycles, different computational methods were compared to accurately predict the preferred conformers, which was crucial for interpreting experimental NMR data. nih.gov It was found that the choice of the theoretical level, such as HF/6-311++G**, can significantly influence the predicted conformational preferences. nih.gov

Vibrational spectroscopy, in conjunction with quantum chemical calculations, is a powerful tool for characterizing functional groups and confirming molecular structures. physchemres.org Calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra to validate the computational model. physchemres.org

Furthermore, quantum chemical calculations can provide insights into the electronic properties of a molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule. physchemres.org A larger gap suggests higher stability and lower reactivity. physchemres.org

The table below presents hypothetical data from a quantum chemical analysis of a xylopyranoside derivative, illustrating the types of parameters that can be calculated.

| Parameter | Calculated Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 1.2 | eV |

| HOMO-LUMO Gap | 7.7 | eV |

| Dipole Moment | 2.1 | Debye |

| Total Energy | -1543.2 | Hartrees |

This table is illustrative and does not represent actual calculated values for this compound.

Future Perspectives and Interdisciplinary Research Directions

Integration of Xylopyranoside Chemistry in Synthetic Biology Platforms

The integration of xylopyranoside chemistry, particularly involving complex structures like 2-Decyltetradecyl-D-xylopyranoside, into synthetic biology platforms represents a significant leap forward in the production and diversification of glycolipids. Synthetic biology offers the tools to design and engineer microbial chassis, such as bacteria and yeast, for the de novo synthesis of this compound, moving beyond traditional chemical synthesis methods. nih.govyoutube.com

Engineering microbial hosts to produce this compound involves the introduction and optimization of specific biosynthetic pathways. This includes harnessing and potentially modifying glycosyltransferases that can utilize D-xylose and the C24 guerbet alcohol, 2-decyltetradecanol, as substrates. nih.gov The development of robust microbial chassis is a fundamental requirement for the successful application of synthetic biology to assemble such molecules at scale. nih.gov Researchers are exploring various microbial platforms, recognizing that the choice of chassis can significantly impact the performance of engineered genetic circuits—a phenomenon known as the "chassis-effect". researchgate.net

The goal is to create "cell factories" capable of efficient and sustainable production of this compound from renewable feedstocks. nih.gov This approach not only promises more environmentally friendly production but also opens the door to generating novel analogs of the compound by introducing engineered enzymes with altered substrate specificities. nih.gov Advances in DNA synthesis, automated genome engineering, and computational modeling are accelerating the design-build-test-learn cycle for developing these specialized microbial production systems. nih.govantheia.bio

Table 1: Key Considerations for Integrating this compound Synthesis into a Microbial Chassis

| Consideration | Description | Potential Impact |

| Host Selection | Choosing an appropriate microbial host (e.g., E. coli, S. cerevisiae) with suitable precursor pools and tolerance to the final product. researchgate.net | Affects overall yield, productivity, and downstream processing requirements. |

| Pathway Engineering | Introducing and optimizing the necessary enzymatic steps for the synthesis of the 2-decyltetradecyl lipid moiety and its glycosylation with xylose. | Determines the feasibility and efficiency of producing the target compound. |

| Enzyme Discovery and Engineering | Identifying or engineering glycosyltransferases with high specificity and efficiency for the long-chain alcohol substrate. nih.gov | Crucial for achieving high conversion rates and minimizing side products. |

| Metabolic Burden | Managing the metabolic load on the host organism to ensure robust growth and sustained production. | Impacts the stability and scalability of the production process. |

| Product Transport | Engineering transport systems to efficiently secrete the glycolipid from the cell, simplifying purification. | Can significantly reduce downstream processing costs and complexity. |

Development of High-Throughput Screening Methodologies for Glycolipid Functionality

To unlock the full potential of this compound and its synthesized variants, the development of high-throughput screening (HTS) methodologies is crucial. nih.gov HTS allows for the rapid evaluation of large libraries of compounds for specific biological activities, accelerating the discovery of new functions and applications. bioglyco.combioglyco.com

For glycolipids like this compound, HTS assays can be designed to assess a wide range of functionalities. These can include screening for antimicrobial properties, interactions with specific proteins or receptors, and the ability to modulate cellular processes. nih.gov The development of automated and miniaturized assays is a key aspect of HTS, enabling the testing of thousands of compounds efficiently. bioglyco.com

One promising approach is the use of microarrays, where different glycolipids are immobilized on a surface and then probed with fluorescently labeled proteins, cells, or other molecules to identify binding events. bioglyco.com Additionally, cell-based assays in multi-well plate formats can be used to screen for effects on cell growth, signaling pathways, or other cellular responses. nih.gov The integration of click chemistry into HTS platforms, known as GlycoCLICK™, offers a powerful tool for the rapid synthesis and screening of diverse glycolipid libraries. bioglyco.com

Furthermore, the development of novel biosensors offers a pathway for real-time detection and functional analysis of glycolipids. researchgate.netnih.gov These biosensors could be designed to detect specific glycolipid-protein interactions or changes in membrane properties upon insertion of the glycolipid. nih.gov Amperometric and potentiometric biosensors are being developed for the detection of various biomolecules and could be adapted for glycolipid studies. nih.govfrontiersin.org

Table 2: High-Throughput Screening Strategies for Glycolipid Functionality

| Screening Strategy | Principle | Application for this compound |

| Microarray-based Screening | Immobilized glycolipids are probed with fluorescently labeled molecules to detect binding. bioglyco.com | Identifying protein binding partners, lectin interactions, and potential roles in cell adhesion. |

| Cell-Based Assays | Cells are treated with the glycolipid, and a specific cellular response is measured (e.g., viability, reporter gene expression). nih.gov | Assessing cytotoxicity, immunomodulatory effects, or impact on specific signaling pathways. |

| Enzyme Inhibition Assays | The ability of the glycolipid to inhibit the activity of a specific enzyme is measured. | Screening for potential therapeutic applications, such as inhibiting enzymes involved in disease processes. |

| Biosensor-based Screening | A biological recognition element is coupled to a transducer to generate a measurable signal upon interaction with the glycolipid. researchgate.netnih.gov | Real-time analysis of binding kinetics and functional impact on lipid bilayers. |

| GlycoCLICK™ HTS | Utilizes click chemistry for the rapid synthesis of diverse glycolipid libraries for screening. bioglyco.com | Efficiently exploring the structure-activity relationship of this compound analogs. |

Exploration of Novel Bio-inspired Applications Beyond Current Paradigms

The unique amphiphilic structure of this compound, with its bulky hydrophobic tail and polar xylose headgroup, makes it an excellent candidate for the development of novel bio-inspired materials. The principles of molecular self-assembly, where molecules spontaneously organize into ordered structures, can be harnessed to create new materials with unique properties. nih.govresearchgate.net

One exciting avenue is the formation of self-assembled hydrogels or organogels. techconnect.org These materials, formed by the entanglement of fibrous networks of the glycolipid, can encapsulate large amounts of solvent and could be used for applications such as drug delivery and tissue engineering. nih.govtechconnect.org The biocompatibility of sugar-based surfactants suggests that materials derived from this compound could be well-tolerated in biological systems.

Furthermore, the self-assembly of this glycolipid into structures like micelles, vesicles, or lamellar sheets could be exploited to create novel delivery systems for therapeutic agents. nih.gov These structures can mimic biological membranes and could be designed to target specific cells or tissues. The incorporation of functional elements into these self-assembled materials, inspired by the complexity of biological systems, could lead to "smart" materials that respond to specific stimuli. nih.govrsc.org

The potential for this compound to act as a molecular vaccine adjuvant is another area of interest. Synthetic glycolipids have been shown to stimulate the immune system and enhance the efficacy of vaccines. acs.org Future research could explore whether this specific xylopyranoside can activate immune cells through pattern recognition receptors. acs.org

Table 3: Potential Bio-inspired Applications of this compound

| Application Area | Principle | Potential Impact |

| Drug Delivery Systems | Self-assembly into micelles or vesicles to encapsulate and deliver therapeutic agents. nih.gov | Improved drug solubility, stability, and targeted delivery to specific sites in the body. |

| Tissue Engineering | Formation of biocompatible hydrogel scaffolds that can support cell growth and tissue regeneration. techconnect.org | Development of advanced materials for repairing or replacing damaged tissues. |

| Biomimetic Membranes | Creation of artificial cell membranes for studying membrane protein function and transport processes. | A tool for fundamental research in cell biology and for screening drugs that target membrane proteins. |

| Vaccine Adjuvants | Stimulation of the immune system to enhance the response to vaccines. acs.org | Development of more effective vaccines against infectious diseases and cancer. |

| Functionalized Surfaces | Modification of surfaces with self-assembled monolayers to control biocompatibility and cell adhesion. nih.gov | Creation of advanced medical implants and diagnostic devices with improved performance. |

Advanced Analytical Tool Development for In-Situ Glycolipid Studies

A deeper understanding of the biological roles and applications of this compound requires the development and application of advanced analytical tools that can probe its structure and behavior in complex environments, ideally in situ.

Mass spectrometry (MS) is a cornerstone technique for glycolipid analysis, providing detailed information on molecular weight and structure. nih.govmesse-muenchen.de High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MSn) are particularly powerful for elucidating the fine details of the glycan and lipid moieties. wiley.comnumberanalytics.com The development of MS-based imaging techniques, such as MALDI imaging, will enable the visualization of the spatial distribution of this compound in tissues and cell membranes, offering insights into its localization and function within biological systems. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for the structural characterization of glycolipids. nih.gov Solid-state NMR, in particular, can provide information on the conformation and orientation of this compound within lipid bilayers, which is crucial for understanding its interactions with other membrane components. iupac.orgcapes.gov.br Deuterium (²H) NMR studies on specifically labeled glycolipids can reveal details about molecular motion and dynamics within a membrane environment. iupac.org

The combination of these advanced analytical techniques with computational modeling will provide a comprehensive picture of the structure-function relationships of this compound. Conformational energy calculations can help interpret NMR data and predict the accessible conformations of the glycolipid headgroup at a membrane interface. capes.gov.br

Table 4: Advanced Analytical Techniques for the Study of this compound

| Analytical Technique | Information Provided | Relevance to this compound Research |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination and elemental composition. wiley.comnumberanalytics.com | Accurate identification and quantification in complex mixtures. |

| Tandem Mass Spectrometry (MS/MS, MSn) | Structural information through fragmentation analysis of both the glycan and lipid parts. wiley.com | Detailed characterization of the molecule and its potential metabolites. |

| MALDI Imaging Mass Spectrometry | Spatial distribution of the compound within tissue sections. nih.gov | In-situ localization to understand its biological context and sites of action. |

| Solid-State Nuclear Magnetic Resonance (NMR) | Conformation, orientation, and dynamics within a membrane environment. iupac.orgnih.gov | Elucidating its behavior in biological membranes and its interactions with other lipids and proteins. capes.gov.br |

| Liquid Chromatography (LC) | Separation of the glycolipid from complex mixtures prior to analysis. creative-proteomics.com | Purification and isolation for detailed structural and functional studies. |

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity assays involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.